[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a molecular formula of C12H8FNO3S2 This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of [(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This one-pot multicomponent reaction (MCR) is favored for its efficiency and high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene group, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products .
Scientific Research Applications
[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of [(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and fluorobenzylidene group play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other thiazolidine derivatives, such as:
[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: Similar structure but with a different position of the fluorine atom, leading to variations in reactivity and biological activity.
3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid: Contains a benzoic acid moiety instead of an acetic acid group, which may alter its solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C12H8FNO3S2 |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H8FNO3S2/c13-8-3-1-2-7(4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5- |
InChI Key |
SUCVQHNJHLDKDZ-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Origin of Product |
United States |
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